![molecular formula C21H21N3O6S B2495277 3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034371-15-6](/img/structure/B2495277.png)
3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a quinazoline derivative, a class known for its diverse chemical reactions and significant pharmacological activities. These compounds serve as key intermediates and scaffolds for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including compounds with complex substitutions like the one , often involves multistep reactions. One method includes the reaction of 2-amino-N-(R)-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux conditions, showcasing the adaptability of synthesis strategies for these compounds (Rayatzadeh & Haghipour, 2021).
Molecular Structure Analysis
Quinazoline derivatives exhibit diverse molecular structures that enable a broad range of chemical and pharmacological properties. The structure is characterized by the presence of a benzene ring fused to a pyrimidine ring, offering multiple sites for substitution and modification. Although specific details on the molecular structure of the compound are not readily available, similar compounds have been analyzed to determine their crystal structure and molecular configuration, providing insights into their reactivity and interaction potential (Cannon, Patrick, & White, 1978).
科学的研究の応用
Crystal Structure Analysis
The study by Cannon, Patrick, and White (1978) explored the crystal structure of a dimeric oxidation product of quinol, which shares a similar dibenzo[b,e][1,4]dioxin structure. This research highlights the importance of understanding the crystallographic properties of such compounds, which can be pivotal in drug design and materials science Cannon, J., Patrick, V., & White, A. (1978). The crystal structure of 1α,4aβ,6β,9aα-Tetrahydroxy-4a,5aα,9a,10aβ-tetrahydrodibenzo[b,e][1,4]dioxin-2,7(1H,6H)-dione– A dimeric oxidation product of quinol. Australian Journal of Chemistry, 31, 2213-2218.
Inhibitory Mechanisms in Biochemistry
Jiang and Hansen (2011) investigated isatin 1,2,3-triazoles, which, like the target compound, include complex heterocyclic structures and potentially share similar biological activities. Their research found potent inhibitors against caspase-3, demonstrating the potential therapeutic applications of such compounds in medicine and biochemistry Jiang, Y., & Hansen, T. V. (2011). Isatin 1,2,3-triazoles as potent inhibitors against caspase-3. Bioorganic & Medicinal Chemistry Letters, 21(6), 1626-1629.
Green Chemistry and Catalysis
Mizuno et al. (2007) described a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, highlighting the environmental benefits of employing green chemistry principles. This research underscores the importance of sustainable methods in the synthesis of complex organic compounds, which could be applied to the synthesis of the target compound Mizuno, T., Mihara, M., Nakai, T., Iwai, T., & Ito, T. (2007). Solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU. Synthesis, 2007, 2524-2528.
Safety And Hazards
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-20-16-3-1-2-4-17(16)22-21(26)24(20)14-7-9-23(10-8-14)31(27,28)15-5-6-18-19(13-15)30-12-11-29-18/h1-6,13-14H,7-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDDDKPKFXYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


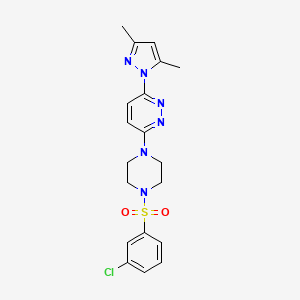
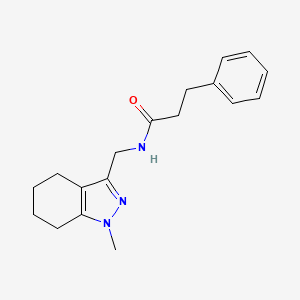
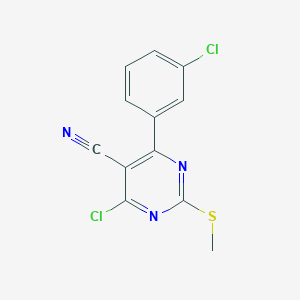
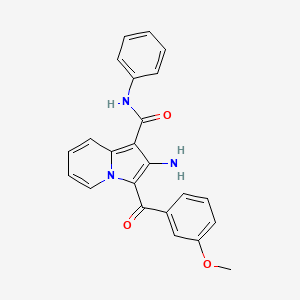
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
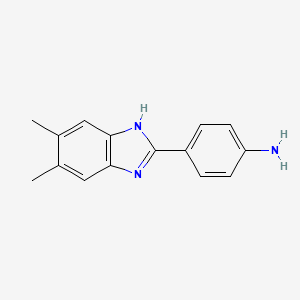
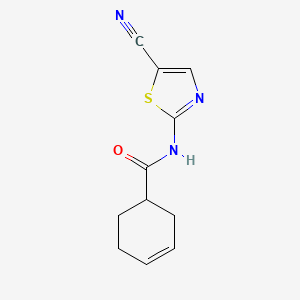
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

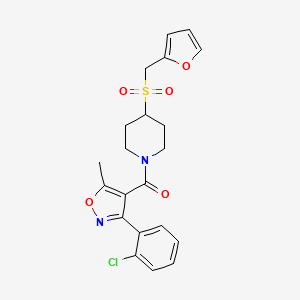
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
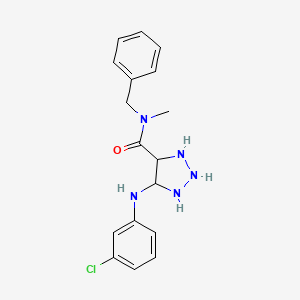
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)